Benzo[c][1,2,5]oxadiazole-4-carboxylic acid
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Overview
Description
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H4N2O3. It is part of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused benzene ring and an oxadiazole ring, making it a unique structure with significant potential in scientific research .
Mechanism of Action
Target of Action
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a heterocyclic compound that has been synthesized and studied for its potential as an anti-infective agent Oxadiazoles, a class of compounds to which it belongs, have been known to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective properties of oxadiazoles , it can be inferred that they might interfere with the biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
Given the anti-infective properties of oxadiazoles , it can be inferred that they might inhibit the growth and replication of infectious agents, thereby mitigating the infection.
Biochemical Analysis
Biochemical Properties
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2, which are enzymes involved in cellular signaling pathways . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to the active sites of these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphorylation of epidermal growth factor receptor (EGFR), thereby altering downstream signaling pathways that regulate cell proliferation and survival . Additionally, this compound can impact gene expression by acting as a transcriptional regulator, influencing the expression of genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PTP1B and SHP2, inhibiting their activity and thereby modulating cellular signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, this compound can act as a nitrogen (II) oxide donor, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and necrosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, the compound can inhibit the activity of glutathione transferase P1-1 (GSTP1-1), affecting the detoxification processes within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The compound’s transport and distribution are crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
The synthesis of Benzo[c][1,2,5]oxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly in targeting hypoxic tumor cells.
Comparison with Similar Compounds
Benzo[c][1,2,5]oxadiazole-4-carboxylic acid can be compared with other oxadiazole derivatives, such as:
Benzo[c][1,2,5]thiadiazole-4-carboxylic acid: Similar in structure but contains a sulfur atom instead of an oxygen atom, which can lead to different chemical properties and biological activities.
1,2,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, resulting in varied reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which allows for versatile chemical modifications and a wide range of applications .
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYWZBQSYAKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-21-1 |
Source
|
Record name | 2,1,3-benzoxadiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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